
2-Bromo-7-terc-butilpireno
Descripción general
Descripción
Synthesis Analysis
The bromination of 2,7-di-tert-butylpyrene with 1.1 mol equiv. and 2.2 mol equiv. of bromine in a carbon tetrachloride solution afforded 1-bromo-2,7-di-tert-butylpyrene and a mixture of 1,6-dibromo- and 1,8-dibromo-2,7-di-tert-butylpyrene in 85 and 73% yield, respectively .
Molecular Structure Analysis
The molecular weight of “2-Bromo-7-tert-butylpyrene” is 337.3 g/mol . The InChI string is InChI=1S/C20H17Br/c1-20(2,3)16-8-12-4-6-14-10-17(21)11-15-7-5-13(9-16)18(12)19(14)15/h4-11H,1-3H3 . The Canonical SMILES is CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)Br .
Chemical Reactions Analysis
The bromination mechanism of 2-tert-butylpyrene regioselectively affords mono-, di-, tri-, and tetra-bromopyrenes . The bromine atom may be directed to the K-region (positions 5- and 9-) instead of the more reactive positions 6 and 8 in the presence of iron powder .
Physical And Chemical Properties Analysis
“2-Bromo-7-tert-butylpyrene” is a white to almost white powder to crystal . It has a melting point range of 150.0 to 154.0 °C . It is soluble in toluene .
Aplicaciones Científicas De Investigación
Bloques de construcción de semiconductores orgánicos
2-Bromo-7-terc-butilpireno: se utiliza como bloque de construcción en la síntesis de semiconductores orgánicos . Estos materiales son críticos para el desarrollo de diodos emisores de luz orgánicos (OLED) y otros dispositivos electrónicos debido a su excelente movilidad de portadores de carga y estabilidad.
Estudios de propiedades fotofísicas
Los derivados del compuesto exhiben propiedades fotofísicas únicas, lo que los hace adecuados para estudios de fluorescencia y absorción . Esto es particularmente relevante en el desarrollo de cromóforos azul profundo para aplicaciones fotónicas avanzadas.
Estudios de bromación regioselectiva
Los investigadores han investigado el mecanismo de bromación de los derivados del pireno, incluido el This compound, para comprender la regioselectividad de la unión del átomo de bromo, lo cual es crucial para modificaciones químicas posteriores .
Investigación en catálisis
Se ha explorado el papel de los catalizadores como el bromuro de hierro (III) en el proceso de bromación de los derivados del pireno, con This compound sirviendo como un intermedio clave. Esta investigación tiene implicaciones para la síntesis de moléculas orgánicas complejas .
Aplicaciones optoelectrónicas orgánicas
This compound: es un precursor para bloques de construcción clave utilizados en aplicaciones optoelectrónicas orgánicas. Sus productos de oxidación son esenciales para el desarrollo de materiales utilizados en células solares y otros dispositivos optoelectrónicos .
Estudios de reacciones de acoplamiento cruzado
El compuesto también es significativo en reacciones de acoplamiento cruzado, como la reacción de Suzuki-Miyaura, para producir derivados del pireno arilados. Estas reacciones son fundamentales en la creación de una variedad de materiales electrónicos orgánicos .
Safety and Hazards
When handling “2-Bromo-7-tert-butylpyrene”, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . It is also advised to use a local exhaust if dust or aerosol will be generated, and to avoid contact with skin, eyes, and clothing .
Direcciones Futuras
The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . Bromo-substituted precursors serve as vital intermediates in synthetic routes . By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
Mecanismo De Acción
Target of Action
It’s known that pyrene derivatives, such as 2-bromo-7-tert-butylpyrene, are significant in synthetic chemistry, materials science, and environmental studies .
Mode of Action
The mode of action of 2-Bromo-7-tert-butylpyrene involves its interaction with other compounds during synthesis. For instance, in one study, 2-Bromo-7-tert-butylpyrene was reacted with 4-formylphenylboronic acid to afford a certain product . The bromo-substituted precursors serve as vital intermediates in synthetic routes .
Biochemical Pathways
The compound plays a crucial role in the functionalisation of pyrene at non-k region and nodal positions, allowing for diverse functionalisation strategies .
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of 2-Bromo-7-tert-butylpyrene’s action are primarily observed in its role as an intermediate in synthetic chemistry. The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .
Action Environment
The action of 2-Bromo-7-tert-butylpyrene can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 28°C . Furthermore, the compound is light-sensitive , indicating that exposure to light could potentially affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
2-Bromo-7-tert-butylpyrene plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. The interactions between 2-Bromo-7-tert-butylpyrene and biomolecules are often characterized by non-covalent binding, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 2-Bromo-7-tert-butylpyrene on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 2-Bromo-7-tert-butylpyrene can affect cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, 2-Bromo-7-tert-butylpyrene exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-Bromo-7-tert-butylpyrene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-7-tert-butylpyrene can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 2-Bromo-7-tert-butylpyrene can lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of 2-Bromo-7-tert-butylpyrene in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Bromo-7-tert-butylpyrene exerts its desired effects without causing significant toxicity .
Metabolic Pathways
2-Bromo-7-tert-butylpyrene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic homeostasis. The compound is metabolized through pathways such as oxidation, reduction, and conjugation, which are mediated by specific enzymes .
Transport and Distribution
Within cells and tissues, 2-Bromo-7-tert-butylpyrene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 2-Bromo-7-tert-butylpyrene can influence its activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of 2-Bromo-7-tert-butylpyrene is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
2-bromo-7-tert-butylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Br/c1-20(2,3)16-8-12-4-6-14-10-17(21)11-15-7-5-13(9-16)18(12)19(14)15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLYZVOQPGVCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743985 | |
| Record name | 2-Bromo-7-tert-butylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78751-80-1 | |
| Record name | 2-Bromo-7-(1,1-dimethylethyl)pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78751-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-7-tert-butylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



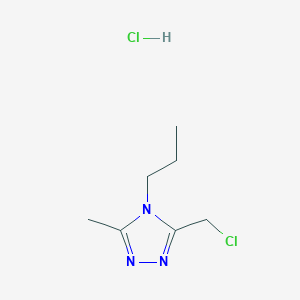
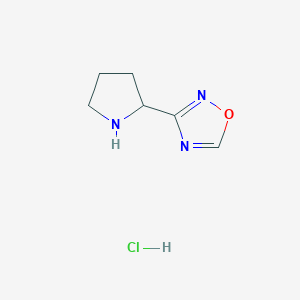

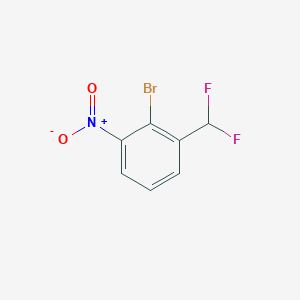


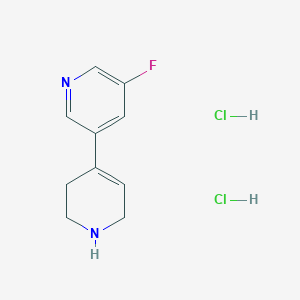

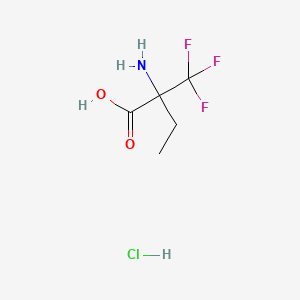
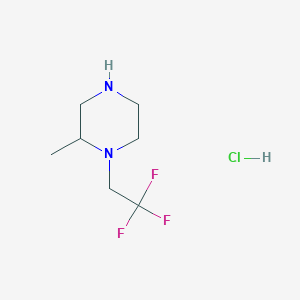
![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)
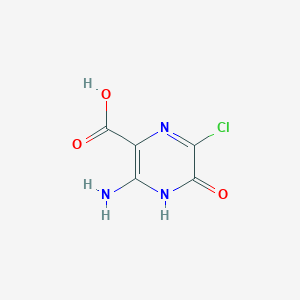
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)
